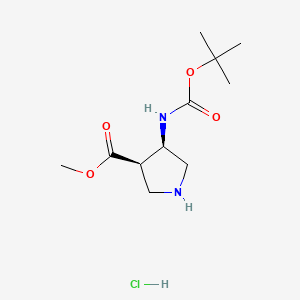![molecular formula C8H11ClO3 B13900771 Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .
Comparación Con Compuestos Similares
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)oxirane-2-carboxylate: Similar in structure but contains an oxirane ring instead of an oxolane ring.
Methyl 2-(chloromethyl)oxetane-2-carboxylate: Contains an oxetane ring, which is a four-membered ring with one oxygen atom.
The uniqueness of this compound lies in its five-membered oxolane ring, which imparts different chemical reactivity and stability compared to its analogs .
Propiedades
Fórmula molecular |
C8H11ClO3 |
|---|---|
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate |
InChI |
InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3 |
Clave InChI |
MCWLBTQHLRPUPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C1CCC(O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


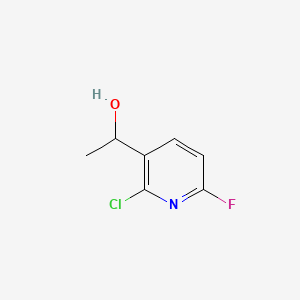
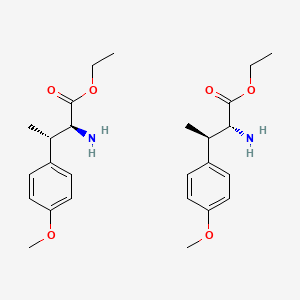
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
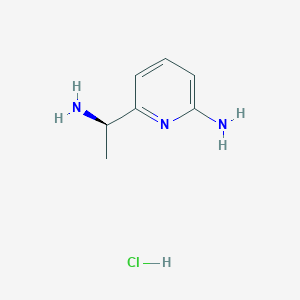
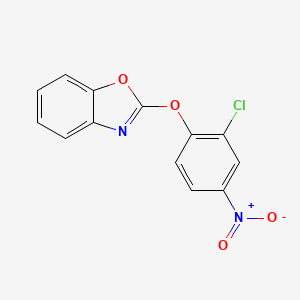
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
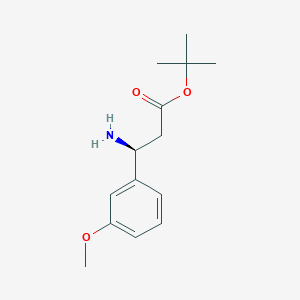
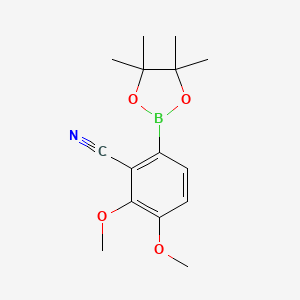

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
